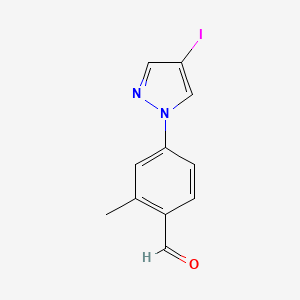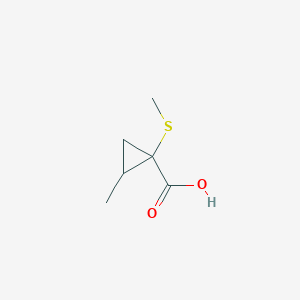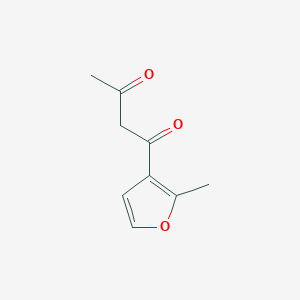
2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyrimidinone core, which is a structural motif found in several biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparación Con Compuestos Similares
- 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one
- 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
Comparison: Compared to these similar compounds, 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-aminobutan-2-yl group provides distinct steric and electronic properties that can affect its interaction with molecular targets .
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(2-aminobutan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-8(2,9)7-10-5-4-6(12)11-7/h4-5H,3,9H2,1-2H3,(H,10,11,12) |
Clave InChI |
VVGONDJGKXRPKB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=NC=CC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)








![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)
